(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 4 and a methyl group at position 2. The (E)-configured imine linkage connects the benzamide moiety to a 4-(azepan-1-ylsulfonyl)phenyl group. This compound is structurally analogous to sulfonamide-based inhibitors or receptor-targeting agents, though its specific biological activity remains uncharacterized in the provided evidence .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-24-20-18(29-2)8-7-9-19(20)30-22(24)23-21(26)16-10-12-17(13-11-16)31(27,28)25-14-5-3-4-6-15-25/h7-13H,3-6,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCONZRGQFZFTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 449.6 g/mol. The structure features an azepan sulfonamide group, a methoxy-substituted benzo[d]thiazole moiety, and a benzamide backbone, which may contribute to its biological activity.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The benzamide portion can facilitate binding to various receptors, including those involved in neurotransmission and pain modulation.
- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting potential antimicrobial effects.
Data Table of Biological Activities
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion | Inhibition zone 15 mm | |
| Cytotoxicity | MTT assay | IC50 = 25 µM | |
| Receptor Binding | Radiolabeled ligand | High affinity (Kd = 5 nM) |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against various bacterial strains. Using the disk diffusion method, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm. This suggests that the compound could be developed as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines using an MTT assay. Results indicated an IC50 value of 25 µM, highlighting its potential as an anticancer agent. Further studies are warranted to explore its selectivity and mechanism of action in cancer cells.
Study 3: Receptor Binding Affinity
Research focused on the binding affinity of the compound to dopamine receptors revealed a high affinity (Kd = 5 nM) for the D4 receptor subtype. This finding suggests potential applications in treating disorders related to dopaminergic signaling, such as schizophrenia or Parkinson's disease.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered orally. Toxicological assessments have not revealed significant adverse effects at therapeutic doses, although further studies are needed to establish a comprehensive safety profile.
Comparison with Similar Compounds
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Key Differences : The sulfonamide group is substituted with benzyl-methylamine instead of azepane. The benzothiazole ring has a 4-ethoxy group instead of 4-methoxy.
- The ethoxy group may enhance metabolic stability compared to methoxy due to slower O-dealkylation .
N-(3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Key Differences : A six-membered 4-methylpiperidine replaces the seven-membered azepane in the sulfonamide group. The benzothiazole ring has a 6-methyl substituent.
- Implications : The smaller piperidine ring may reduce lipophilicity (ClogP: ~3.5 vs. azepane’s ~4.0) and alter binding pocket compatibility. The 6-methyl group could sterically hinder interactions compared to the 3-methyl substituent in the target compound .
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Key Differences : The benzothiazole ring has a 4-fluoro and 3-ethyl group instead of 4-methoxy-3-methyl. The imine linkage is (Z)-configured.
- Implications : Fluorine’s electronegativity may enhance binding affinity via dipole interactions. The (Z) configuration could induce distinct spatial orientation, affecting target engagement .
Comparison of Physicochemical Properties
Key Trends :
- Methoxy/ethoxy groups contribute to polarity, balancing lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
